

An In-depth Technical Guide to Henriol A (Hircinol)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Henriol A**, a naturally occurring dihydrophenanthrene, identified herein as Hircinol. It details the compound's chemical identity, including its CAS number and structure, and summarizes its known biological activities. This document furnishes detailed experimental protocols for the assessment of its antifungal, antimicrobial, and antiproliferative properties. Furthermore, it presents quantitative data in tabular format for ease of comparison and includes a proposed signaling pathway diagram based on current understanding of its apoptotic effects, rendered using the DOT language for Graphviz. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Chemical Identity and Properties

Henriol A is synonymous with Hircinol, a phytoalexin found in various orchid species.

• CAS Number: 41060-05-3[1]

Molecular Formula: C₁₅H₁₄O₃[1]

• IUPAC Name: 4-methoxy-9,10-dihydrophenanthrene-2,5-diol[1]

• Molecular Weight: 242.27 g/mol [1]



Appearance: Amorphous powder.

Table 1: Physicochemical Properties of Hircinol

Property	Value	Reference
Molecular Weight	242.27 g/mol	INVALID-LINK
XLogP3-AA	3.1	INVALID-LINK
Hydrogen Bond Donor Count	2	INVALID-LINK
Hydrogen Bond Acceptor Count	3	INVALID-LINK
Rotatable Bond Count	1	INVALID-LINK

Synthesis

While a detailed, step-by-step total synthesis protocol for Hircinol is not readily available in the public domain, the synthesis of related dihydrophenanthrene structures has been described. A general synthetic strategy would likely involve the construction of the core phenanthrene skeleton followed by functional group manipulations to introduce the hydroxyl and methoxy moieties at the desired positions. Key reactions in such a synthesis could include Perkin condensation, palladium-mediated intramolecular C-C bond coupling, and selective ether cleavage. Researchers interested in the total synthesis of Hircinol may refer to literature on the synthesis of medicinally important dihydrophenanthrene-1,5-diols for methodological insights.

Biological Activities

Hircinol has demonstrated a range of biological activities, including antifungal, antimicrobial, and antiproliferative effects.

Antifungal Activity

Hircinol exhibits inhibitory activity against various fungal species.

Antimicrobial Activity



The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

Antiproliferative and Pro-apoptotic Activity

Hircinol has been observed to inhibit the proliferation of human gastric cancer cell lines and induce apoptosis.

Quantitative Biological Data

The following tables summarize the quantitative data available for the biological activities of Hircinol.

Table 2: Antimicrobial Activity of Hircinol

Microorganism	Assay	Concentration	Result	Reference
Escherichia coli DH5α	Colony Count	100 μg/mL	Significant reduction in cell viability	(Badalamenti et al., 2021)
Escherichia coli DH5α	Colony Count	250 μg/mL	Further significant reduction in cell viability	(Badalamenti et al., 2021)
Staphylococcus aureus ATCC 6538P	Colony Count	100 μg/mL	Significant reduction in cell viability	(Badalamenti et al., 2021)
Staphylococcus aureus ATCC 6538P	Colony Count	250 μg/mL	Further significant reduction in cell viability	(Badalamenti et al., 2021)

Table 3: Antiproliferative and Apoptotic Effects of Hircinol on Gastric Cancer Cells



Cell Line	Assay	Concentrati on	Incubation Time	Result	Reference
AGS	Apoptosis Assay (Flow Cytometry)	100 μg/mL	48 h	Significant increase in apoptotic cells	[2]
KATO-III	Apoptosis Assay (Flow Cytometry)	100 μg/mL	48 h	Significant increase in apoptotic cells	[2]

Experimental Protocols Antimicrobial Activity Assessment

- Escherichia coli DH5α and Staphylococcus aureus ATCC 6538P are used as representative
 Gram-negative and Gram-positive bacteria, respectively.
- Bacteria are cultured in Nutrient Broth (NB) at 37°C for 24 hours.
- Prepare bacterial suspensions in sterile peptone water to a density of approximately 10⁷
 CFU/mL.
- Incubate the bacterial suspensions with Hircinol at concentrations of 100 μ g/mL and 250 μ g/mL at 37°C.
- At specified time intervals (e.g., 0, 40, 80, 120, 160, and 200 minutes), collect aliquots from each treatment group.
- Perform serial dilutions of the aliquots in sterile peptone water.
- Plate the dilutions on Tryptic Soy Agar (TSA) and incubate at 37°C for 24 hours.
- Count the number of viable colonies to determine the effect of Hircinol on bacterial viability.

Antiproliferative and Apoptosis Assays

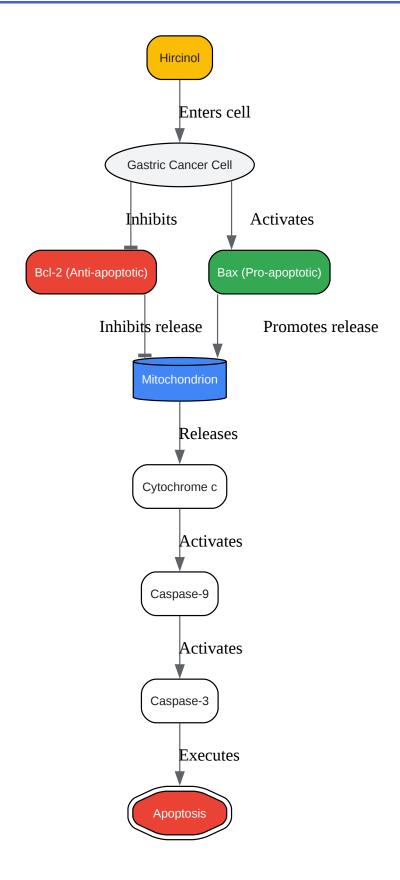


- Human gastric cancer cell lines AGS and KATO-III are used.
- Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in 96-well plates at a density of 1.5 x 10⁴ cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of Hircinol for 24-48 hours.
- Add 20 μ L of MTT solution (2.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Treat cells with Hircinol (e.g., 100 μg/mL) for 48 hours.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin-binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway

The precise signaling pathways modulated by Hircinol are still under investigation. However, its ability to induce apoptosis in cancer cells suggests the involvement of key apoptosis-regulating proteins. Based on the common mechanisms of apoptosis induction by natural phenolic compounds, a plausible pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.





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Caption: Proposed apoptotic pathway of Hircinol in gastric cancer cells.



Conclusion

Henriol A (Hircinol) is a promising natural compound with demonstrated antifungal, antimicrobial, and antiproliferative activities. This guide provides a consolidated resource of its chemical properties, biological effects, and relevant experimental methodologies to facilitate further research and development. The elucidation of its precise mechanism of action, particularly the signaling pathways it modulates, will be a critical next step in realizing its therapeutic potential.

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